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Compound of Interest

Compound Name: Desmethyl piroxicam

Cat. No.: B564833

For Researchers, Scientists, and Drug Development Professionals
Introduction

Desmethyl piroxicam, known systematically as 4-hydroxy-N-(5-hydroxy-2-pyridinyl)-2-methyl-
2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, is the primary and pharmacologically less
active human metabolite of the non-steroidal anti-inflammatory drug (NSAID) Piroxicam. The
metabolic pathway primarily involves the hydroxylation of the pyridyl ring of piroxicam, a
reaction catalyzed by the cytochrome P450 enzyme, specifically CYP2C9. Understanding the
synthesis of this metabolite is crucial for various aspects of drug development, including
metabolite identification, characterization of metabolic pathways, and the generation of
reference standards for analytical and toxicological studies. This guide provides a
comprehensive overview of the chemical synthesis pathway for desmethyl piroxicam,
complete with experimental protocols, quantitative data, and a visual representation of the
synthetic route.

Core Synthesis Pathway

The chemical synthesis of desmethyl piroxicam (5'-hydroxypiroxicam) is achieved through the
condensation of a key benzothiazine intermediate with a substituted aminopyridine.

Specifically, the synthesis involves the reaction of methyl 4-hydroxy-2-methyl-2H-1,2-
benzothiazine-3-carboxylate 1,1-dioxide with 2-amino-5-hydroxypyridine.[1][2] This reaction is
typically carried out in a high-boiling point solvent such as xylene, with the aid of a catalyst to
facilitate the amidation.
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Signaling Pathway Diagram

The following diagram illustrates the single-step condensation reaction for the synthesis of
desmethyl piroxicam.
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Caption: Synthetic route to Desmethyl Piroxicam.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of
desmethyl piroxicam as reported in the scientific literature.[1][2]
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Parameter

Value

Reference

Starting Material 1

Methyl 4-hydroxy-2-methyl-2H-
1,2-benzothiazine-3-

carboxylate 1,1-dioxide

Lombardino, J. G. (1981)

Starting Material 2

2-Amino-5-hydroxypyridine

Lombardino, J. G. (1981)

Solvent

Xylene

Lombardino, J. G. (1981)

Catalyst

Sodium methoxide (catalytic

amount)

Lombardino, J. G. (1981)

Reaction Temperature

Reflux (boiling point of xylene)

Lombardino, J. G. (1981)

Reaction Time

Not explicitly stated

Lombardino, J. G. (1981)

Yield 35% Lombardino, J. G. (1981)
Melting Point 260-262 °C (decomposition) Lombardino, J. G. (1981)
Molecular Formula C15H13N30sS PubChem CID 54676301
Molecular Weight 347.35 g/mol PubChem CID 54676301

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of desmethyl piroxicam,

adapted from the procedure described by Lombardino (1981).[1][2]

Objective: To synthesize 4-hydroxy-N-(5-hydroxy-2-pyridinyl)-2-methyl-2H-1,2-benzothiazine-3-

carboxamide 1,1-dioxide (desmethyl piroxicam).

Materials:

Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide

2-Amino-5-hydroxypyridine

Xylene (anhydrous)

Sodium methoxide
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e Hydrochloric acid (for workup)

o Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, heating
mantle, etc.)

 Purification apparatus (e.g., for recrystallization or chromatography)
Procedure:

o Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a
reflux condenser, combine methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate
1,1-dioxide (1.0 equivalent) and 2-amino-5-hydroxypyridine (1.0 equivalent).

e Solvent and Catalyst Addition: Add anhydrous xylene to the flask to create a suspension.
Add a catalytic amount of sodium methoxide to the mixture.

o Reaction: Heat the reaction mixture to reflux with vigorous stirring. The progress of the
reaction can be monitored by a suitable technique, such as thin-layer chromatography (TLC).

o Workup: After the reaction is deemed complete, cool the mixture to room temperature. The
product may precipitate out of the solution upon cooling.

« |solation: Isolate the crude product by filtration. Wash the solid with a suitable solvent (e.g.,
cold xylene or another non-polar solvent) to remove any unreacted starting materials and
byproducts.

 Purification: The crude product can be further purified by recrystallization from an appropriate
solvent system to yield the pure desmethyl piroxicam. The original literature suggests that
the product was purified to an analytical sample with a melting point of 260-262 °C with
decomposition.[1][2]

o Characterization: Confirm the identity and purity of the final product using standard analytical
techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry
(MS), and elemental analysis.

Experimental Workflow Diagram
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The following diagram outlines the general workflow for the synthesis and purification of
desmethyl piroxicam.
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Caption: General experimental workflow.
Conclusion

This technical guide provides a detailed overview of the synthesis of desmethyl piroxicam.
The described method, primarily based on the work of Lombardino, offers a reliable pathway
for obtaining this key metabolite for research and development purposes. The provided
diagrams, data table, and experimental protocol are intended to serve as a valuable resource
for scientists and professionals in the field of drug development and metabolism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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